2-Chloro-6-methyl-1,5-naphthyridine
Overview
Description
2-Chloro-6-methyl-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H7ClN2. It belongs to the class of naphthyridines, which are characterized by a bicyclic structure consisting of two fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
This compound belongs to the naphthyridine class of molecules, which are known to interact with a variety of biological targets
Mode of Action
Naphthyridines are generally known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The exact interaction of 2-Chloro-6-methyl-1,5-naphthyridine with its targets remains to be elucidated.
Biochemical Pathways
Naphthyridines, in general, have been found to exhibit a variety of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
It is known to have high gastrointestinal absorption and is predicted to be bbb permeant . . These properties suggest that this compound may have good bioavailability.
Result of Action
As a member of the naphthyridine class of compounds, it may have a variety of effects depending on its specific targets and the pathways it affects .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methyl-1,5-naphthyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as a ligand coordinating to metal ions, forming complexes that can modulate enzyme activity . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, making it a potential candidate for cancer therapy . Additionally, it has been found to alter the expression of specific genes involved in metabolic pathways, further highlighting its impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can exhibit toxic effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound is essential for understanding its pharmacokinetics and optimizing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . This localization is critical for its interaction with specific biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyridine with acetic anhydride, followed by cyclization to form the naphthyridine ring system . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to yield dihydro derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of organometallic reagents.
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Oxidation Products: Naphthyridine oxides.
Reduction Products: Dihydro-naphthyridines.
Cross-Coupling Products: New carbon-carbon bonded naphthyridine derivatives.
Scientific Research Applications
2-Chloro-6-methyl-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methyl-1,6-naphthyridine
- 2-Chloro-7-methyl-1,8-naphthyridine
- 2-Chloro-3-methyl-1,5-naphthyridine
Comparison
2-Chloro-6-methyl-1,5-naphthyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other naphthyridine derivatives, it may exhibit different pharmacological profiles and chemical behavior . For instance, the position of the chlorine and methyl groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
2-chloro-6-methyl-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-7(11-6)4-5-9(10)12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSSCIABGWUPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456876 | |
Record name | 2-chloro-6-methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764717-61-5 | |
Record name | 2-Chloro-6-methyl-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764717-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-6-methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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